

# Pfi-6-COOH: A Comprehensive Technical Guide for Drug Discovery Professionals

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## Compound of Interest

Compound Name: *Pfi-6-cooh*  
Cat. No.: *B15542342*

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An In-depth Analysis of the Chemical Structure, Properties, and Biological Activity of a Key Ligand for ENL/MLLT1/3 Targeting

This technical guide provides a detailed overview of **Pfi-6-COOH**, a critical chemical intermediate, and its closely related parent compound, Pfi-6, a potent and selective inhibitor of the YEATS domains of Eleven-Nineteen Leukemia (ENL) protein, also known as MLLT1, and MLLT3. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting these epigenetic reader domains in oncology and other diseases.

## Chemical Structure and Properties

**Pfi-6-COOH**, also identified as Compound 18 in key literature, is a derivative of the well-characterized MLLT1/3 inhibitor, Pfi-6. The addition of a carboxylic acid moiety to the Pfi-6 scaffold makes it a versatile building block for the development of Proteolysis Targeting Chimeras (PROTACs), specifically for the degradation of the ENL protein.

**Pfi-6-COOH** (Compound 18) is an ENL ligand utilized in the synthesis of MS41, a potent and selective ENL PROTAC degrader[1].

Below is a comparative summary of the key chemical and physical properties of **Pfi-6-COOH** and its parent compound, Pfi-6.

Property	Pfi-6-COOH	Pfi-6
Chemical Name	(R)-N-(2,3-dihydro-1H-inden-1-yl)-5-(4-(dimethylcarbamoyl)-3-hydroxyphenyl)isoxazole-3-carboxamide derivative with a carboxylic acid linker	(R)-N-(2,3-Dihydro-1H-inden-1-yl)-5-(4-(dimethylcarbamoyl)-3-hydroxyphenyl)isoxazole-3-carboxamide
Molecular Formula	C23H21N3O5	C22H21N3O4
Molecular Weight	435.43 g/mol [1]	391.42 g/mol
CAS Number	2768514-05-0	2675452-91-0
Appearance	White to beige powder	White to beige powder
Solubility	Soluble in DMSO	Soluble in DMSO

## Biological Activity and Mechanism of Action

Pfi-6 is a highly selective inhibitor of the YEATS domains of MLLT1 (ENL) and MLLT3 (AF9). These domains are responsible for recognizing acetylated lysine residues on histone tails, a key mechanism in the regulation of gene transcription. By binding to the YEATS domain, Pfi-6 disrupts the interaction between ENL/MLLT3 and acetylated histones, thereby modulating gene expression. Dysregulation of this process is implicated in various cancers, particularly acute leukemias with MLL rearrangements.

**Pfi-6-COOH** retains the ability to bind to the ENL YEATS domain and serves as the warhead for the PROTAC degrader MS41. MS41 links **Pfi-6-COOH** to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the ENL protein.

## Quantitative Biological Data for Pfi-6:

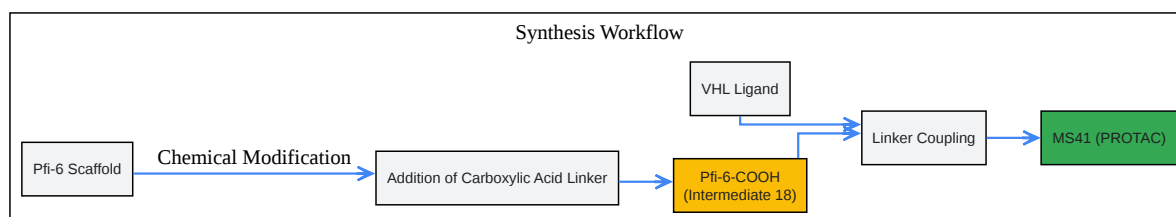
Parameter	Target	Value	Assay
IC50	MLLT1 (ENL)	140 nM	Biochemical Assay
IC50	MLLT3 (AF9)	160 nM	Biochemical Assay
IC50	MLLT3 (Cellular)	0.76 $\mu$ M	NanoBRET Assay
Selectivity	YEATS2, YEATS4	>30 $\mu$ M	Biochemical Assay

## Experimental Protocols

Detailed methodologies for key experiments involving Pfi-6 and its derivatives are crucial for reproducibility and further research.

## Synthesis of Pfi-6-COOH (Intermediate 18) and MS41

The synthesis of **Pfi-6-COOH** and its subsequent conversion to the PROTAC degrader MS41 is a multi-step process. The full, detailed synthesis protocol can be found in the supplementary materials of the publication by Xue Z, et al. in Science Advances 2024. The general workflow is outlined below.



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Synthesis of MS41 from Pfi-6 scaffold.

## NanoBRET Target Engagement Assay

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is used to quantify the engagement of a compound with its target protein within living cells.

Principle: The target protein (ENL) is expressed as a fusion with NanoLuc luciferase (the donor), and a fluorescently labeled tracer that binds to the same site as the compound of interest is added. Compound binding displaces the tracer, leading to a decrease in BRET signal.

Protocol Outline:

- **Cell Culture and Transfection:** HEK293T cells are co-transfected with plasmids encoding the NanoLuc-ENL fusion protein and a HaloTag-histone H3.3 fusion protein.
- **Cell Plating:** Transfected cells are seeded into 96-well plates.
- **Compound Treatment:** Cells are treated with serial dilutions of Pfi-6 or **Pfi-6-COOH**.
- **Tracer Addition:** A fluorescently labeled HaloTag ligand (NanoBRET 618) is added.
- **Substrate Addition:** The Nano-Glo substrate is added to initiate the luciferase reaction.
- **Signal Detection:** The BRET signal (ratio of acceptor emission to donor emission) is measured using a luminometer.

## AlphaScreen Assay

The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure the inhibition of protein-protein interactions in a biochemical setting.

Principle: Donor and acceptor beads are brought into proximity through a biological interaction (e.g., ENL binding to an acetylated histone peptide). Excitation of the donor bead results in the generation of singlet oxygen, which diffuses to and activates the acceptor bead, producing a light signal. A compound that disrupts this interaction will decrease the signal.

Protocol Outline:

- **Reagent Preparation:** Prepare solutions of biotinylated acetylated histone H3 peptide, GST-tagged ENL YEATS domain, streptavidin-coated donor beads, and anti-GST acceptor beads.

- **Compound Addition:** Add serial dilutions of Pfi-6 to a 384-well plate.
- **Protein-Peptide Incubation:** Add the GST-ENL and biotinylated histone peptide to the wells and incubate to allow binding.
- **Bead Addition:** Add the donor and acceptor beads and incubate in the dark.
- **Signal Detection:** Read the plate on an AlphaScreen-compatible reader.

## Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

**Principle:** When a protein is bound by a ligand, its thermal stability increases. By heating cell lysates treated with a compound to various temperatures and then quantifying the amount of soluble protein remaining, a shift in the melting curve indicates target engagement.

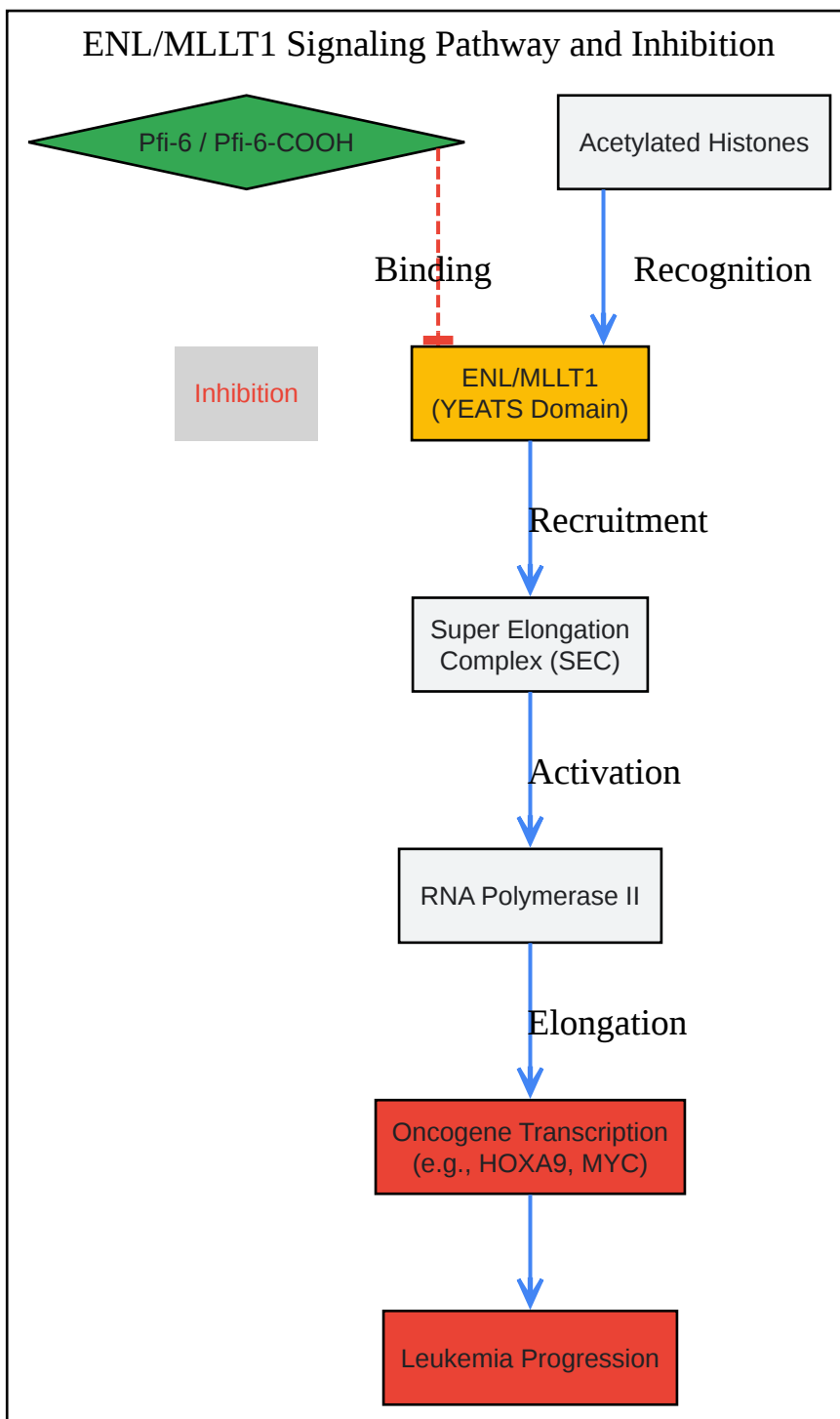
**Protocol Outline:**

- **Cell Treatment:** Treat intact cells with the compound of interest or a vehicle control.
- **Heating:** Aliquot the cell suspension into PCR tubes and heat to a range of temperatures using a thermal cycler.
- **Cell Lysis:** Lyse the cells by freeze-thaw cycles.
- **Separation of Soluble Fraction:** Centrifuge the lysates to pellet the aggregated, denatured proteins.
- **Protein Quantification:** Analyze the supernatant (soluble fraction) by Western blot or other protein quantification methods to determine the amount of the target protein remaining at each temperature.

## Signaling Pathway and Biological Impact

The inhibition of the ENL/MLLT1-histone interaction by Pfi-6 or the degradation of ENL by MS41 has significant downstream effects on gene transcription, particularly on genes regulated

by the Super Elongation Complex (SEC). In MLL-rearranged leukemias, the ENL-containing SEC is aberrantly recruited to chromatin, leading to the upregulation of oncogenes such as HOXA9 and MYC.



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### Mechanism of ENL/MLLT1 inhibition by Pfi-6.

By disrupting the function or inducing the degradation of ENL, Pfi-6 and its derivatives lead to the suppression of these key oncogenic gene expression programs. This, in turn, can induce cell differentiation, inhibit cell proliferation, and ultimately suppress leukemia progression, as demonstrated in preclinical models.

## Conclusion

**Pfi-6-COOH** is a valuable chemical tool for the development of novel therapeutics targeting the epigenetic reader protein ENL. Its design as a derivative of the potent and selective ENL inhibitor Pfi-6 allows for its incorporation into PROTACs, leading to the targeted degradation of ENL. The methodologies and data presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of ENL inhibition and degradation in cancer and other diseases. The continued development of molecules like **Pfi-6-COOH** and MS41 holds significant promise for advancing the field of epigenetic drug discovery.

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## References

- [1. A potent and selective ENL degrader suppresses oncogenic gene expression and leukemia progression - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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